Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves the reaction of cyclohexylamine with 2-chloro-1,3,4-thiadiazole, followed by the introduction of a methyl ester group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiadiazole ring.
Scientific Research Applications
Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Cyclohexylamine Derivatives: Compounds containing the cyclohexylamine group but different heterocyclic rings.
Uniqueness
Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is unique due to its specific combination of the thiadiazole ring and the cyclohexylamine group.
Properties
IUPAC Name |
methyl 2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S2/c1-16-9(15)7-17-11-14-13-10(18-11)12-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGZPDMUMFRZSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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